molecular formula C8H8BrClO B1381981 (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol CAS No. 1567881-16-6

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol

Cat. No.: B1381981
CAS No.: 1567881-16-6
M. Wt: 235.5 g/mol
InChI Key: FSNYFQPYJRBWNX-QMMMGPOBSA-N
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Description

(1R)-1-(3-Bromophenyl)-2-chloroethan-1-ol is an organic compound that features a bromine atom attached to a phenyl ring, a chlorine atom attached to an ethan-1-ol moiety, and a chiral center at the first carbon

Scientific Research Applications

(1R)-1-(3-Bromophenyl)-2-chloroethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 3-Bromophenylacetaldehyde: Bromobenzene is then subjected to a Friedel-Crafts acylation reaction with chloroacetaldehyde in the presence of a Lewis acid catalyst like aluminum chloride to form 3-bromophenylacetaldehyde.

    Reduction to this compound: The final step involves the reduction of 3-bromophenylacetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products:

    Oxidation: 3-bromophenylacetone or 3-bromobenzoic acid.

    Reduction: 3-bromophenylethanol or 3-bromophenylethane.

    Substitution: 3-bromophenyl-2-hydroxyethanol or 3-bromophenyl-2-aminoethanol.

Mechanism of Action

The mechanism of action of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and chlorine atoms in the compound may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (1R)-1-(3-Chlorophenyl)-2-chloroethan-1-ol: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.

    (1R)-1-(3-Bromophenyl)-2-hydroxyethan-1-ol: Similar structure but with a hydroxyl group instead of a chlorine atom on the ethan-1-ol moiety.

    (1R)-1-(4-Bromophenyl)-2-chloroethan-1-ol: Similar structure but with the bromine atom at the para position on the phenyl ring.

Uniqueness: (1R)-1-(3-Bromophenyl)-2-chloroethan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The presence of a chiral center also adds to its uniqueness, potentially leading to different biological activities for each enantiomer.

Properties

IUPAC Name

(1R)-1-(3-bromophenyl)-2-chloroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNYFQPYJRBWNX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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